molecular formula C15H8F3IN2 B13713215 2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13713215
M. Wt: 400.14 g/mol
InChI Key: PDBXKWRRNAVXEM-UHFFFAOYSA-N
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Description

2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of iodine, naphthyl, and trifluoromethyl groups in this compound suggests potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Iodo Group: Iodination can be achieved using reagents like iodine or N-iodosuccinimide (NIS) under specific conditions.

    Attachment of the Naphthyl Group: This step might involve a cross-coupling reaction such as Suzuki or Heck coupling, using a naphthyl boronic acid or halide.

    Incorporation of the Trifluoromethyl Group: Trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The naphthyl and trifluoromethyl groups can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield azido or thiol derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Application in the production of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the naphthyl group, potentially altering its reactivity and applications.

    6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, affecting its ability to undergo substitution reactions.

    2-Iodo-6-(2-naphthyl)pyrimidine: Lacks the trifluoromethyl group, which may influence its lipophilicity and stability.

Uniqueness

The combination of iodine, naphthyl, and trifluoromethyl groups in 2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine makes it unique, offering a distinct set of chemical properties and potential applications. The iodine atom provides a site for substitution reactions, the naphthyl group contributes to aromaticity and potential π-π interactions, and the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C15H8F3IN2

Molecular Weight

400.14 g/mol

IUPAC Name

2-iodo-4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H8F3IN2/c16-15(17,18)13-8-12(20-14(19)21-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H

InChI Key

PDBXKWRRNAVXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NC(=N3)I)C(F)(F)F

Origin of Product

United States

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